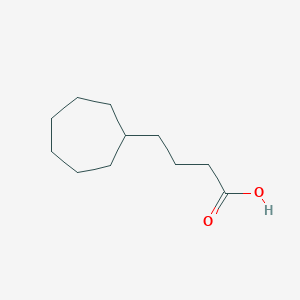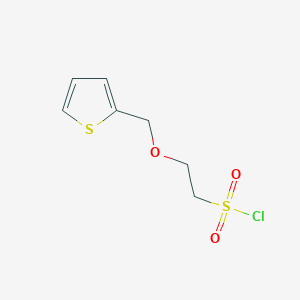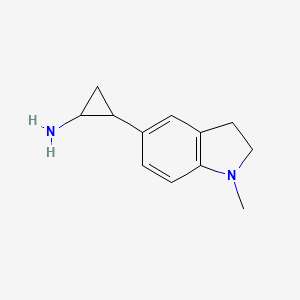
(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with an imidazole derivative, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Cyclohexane Ring Substitution: The cyclohexane ring can be functionalized through various methods, including hydrogenation of aromatic precursors or direct substitution reactions.
Coupling Reaction: The imidazole derivative is then coupled with the cyclohexane ring under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the cyclohexane ring or the imidazole ring, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane or imidazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce fully saturated cyclohexane derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Cell Signaling: It can be used to study cell signaling pathways and their regulation.
Medicine
Drug Development: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Pharmaceuticals: It may be employed in the production of pharmaceutical formulations.
作用机制
The mechanism of action of (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride involves its interaction with specific molecular targets. The imidazole ring may bind to metal ions or enzymes, modulating their activity. The cyclohexane ring may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine: Lacks the dihydrochloride component, which may affect its solubility and reactivity.
(1r,4r)-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine: Features a fully aromatic imidazole ring, which may alter its chemical properties.
Uniqueness
The presence of the dihydrochloride component in (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride enhances its solubility in water and may improve its stability. This makes it a unique compound with potential advantages in various applications.
属性
分子式 |
C10H21Cl2N3 |
|---|---|
分子量 |
254.20 g/mol |
IUPAC 名称 |
4-(1-methyl-4,5-dihydroimidazol-2-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H19N3.2ClH/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8;;/h8-9H,2-7,11H2,1H3;2*1H |
InChI 键 |
SMTOSUSLVNYKIZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN=C1C2CCC(CC2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


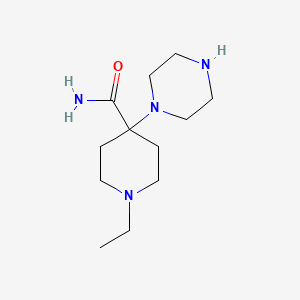

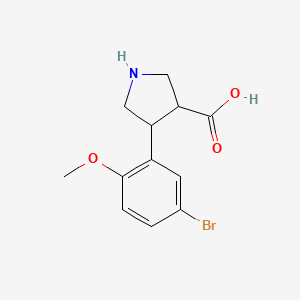
![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)
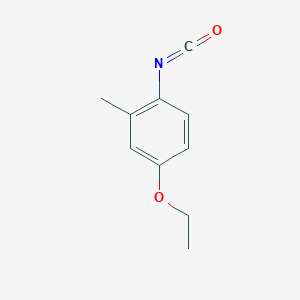

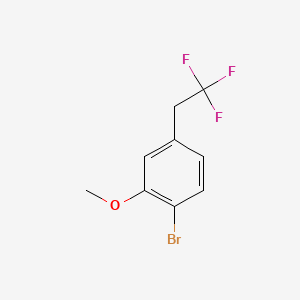
![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)


